1-Naphthol-D8
Overview
Description
1-Naphthol-D8 is a deuterated form of 1-Naphthol, where eight hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, including its stability and the ability to trace reactions using deuterium labeling .
Preparation Methods
1-Naphthol-D8 can be synthesized through several methods. One common approach involves the deuteration of 1-Naphthol using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure complete deuteration . Industrial production methods often involve large-scale deuteration processes using specialized equipment to handle deuterium gas and ensure high purity of the final product .
Chemical Reactions Analysis
1-Naphthol-D8 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield tetrahydronaphthols using reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include naphthoquinones, tetrahydronaphthols, and various substituted naphthols.
Scientific Research Applications
1-Naphthol-D8 has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent molecular probe for sensing microenvironmental changes in various media.
Medicine: It is used in the synthesis of pharmaceuticals and as a biomarker in analytical chemistry.
Industry: This compound is used in the production of azo dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthol-D8 involves its interaction with various molecular targets and pathways. As a fluorescent probe, it undergoes excited state proton transfer (ESPT), which allows it to sense changes in the microenvironment . In biological systems, the deuterium atoms in this compound can be traced using mass spectrometry, providing insights into metabolic pathways and reaction mechanisms .
Comparison with Similar Compounds
1-Naphthol-D8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1-Naphthol: The non-deuterated form, which lacks the tracing capabilities provided by deuterium.
2-Naphthol: An isomer of 1-Naphthol, differing in the position of the hydroxyl group on the naphthalene ring.
Naphthalene: The parent compound, which lacks the hydroxyl group and deuterium labeling.
This compound’s uniqueness lies in its ability to be used as a tracer in scientific research, providing valuable insights into chemical and biological processes that are not possible with non-deuterated compounds.
Properties
IUPAC Name |
1,2,3,4,5,6,7-heptadeuterio-8-deuteriooxynaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D/hD | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCVRFUGPWSIIH-GZORGGLCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[2H])[2H])[2H])[2H])[2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295790 | |
Record name | 1-Naphthalen-2,3,4,5,6,7,8-d7-ol-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207569-03-7 | |
Record name | 1-Naphthalen-2,3,4,5,6,7,8-d7-ol-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207569-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalen-2,3,4,5,6,7,8-d7-ol-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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